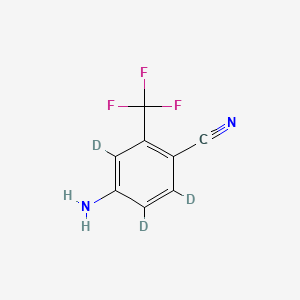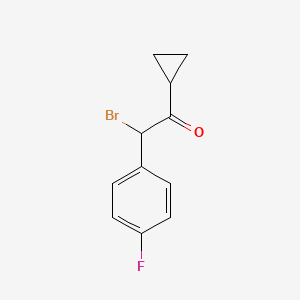
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a chemical compound with the molecular formula C11H10BrFO . It has a molecular weight of 257.1 . This compound is used as a reagent in the synthesis of potent anti-oxidant agents .
Synthesis Analysis
The synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone can be achieved through an ester exchange reaction between styrene and 2-Bromo-2-(2-fluorophenyl)acetic ester . Another method involves adding 2-fluorophenylacetic acid ethyl ester to a three-necked flask, dissolving it in DMF, adding pyridine, and slowly dripping in ring third formyl chloride at room temperature .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone consists of a cyclopropyl group attached to a bromo-fluorophenyl ethanone group . The compound has a density of 1.574±0.06 g/cm3 (Predicted) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent anti-oxidant agents .Physical And Chemical Properties Analysis
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone has a predicted density of 1.574±0.06 g/cm3 . The boiling point is predicted to be 293.0±25.0 °C , and the flash point is 131.009°C . The compound has a vapor pressure of 0.002mmHg at 25°C , and a refractive index of 1.592 .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Studies focusing on synthetic methodologies and chemical properties of brominated and fluorinated compounds provide valuable insights into the reactivity, stability, and potential applications of these compounds in various fields. For instance, research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, emphasizes the importance of developing practical, large-scale synthesis methods for brominated and fluorinated compounds (Qiu et al., 2009). This highlights the ongoing need for efficient synthesis routes that could be applicable to compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Environmental Impact and Flame Retardants
Research on the environmental impact and occurrence of novel brominated flame retardants in various matrices underscores the environmental relevance of brominated compounds. Studies by Zuiderveen et al. (2020) review the occurrence and potential risks of novel brominated flame retardants, suggesting the environmental persistence and potential health impacts of such compounds (Zuiderveen et al., 2020). This context is important for understanding the broader environmental considerations associated with the use and disposal of brominated chemicals, including 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Development of Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting various analytes highlights the potential of brominated and fluorinated compounds in analytical applications. Research by Roy (2021) on DFP-based chemosensors for metal ions and other analytes showcases the utility of structurally complex molecules in sensing applications (Roy, 2021). These findings suggest that compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone could find applications in the development of novel chemosensors or analytical reagents.
Safety and Hazards
Safety information for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone indicates that it should be stored in an inert atmosphere at 2-8°C . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In case of contact with skin, it should be washed off with plenty of water .
Eigenschaften
IUPAC Name |
2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)8-1-2-8)7-3-5-9(13)6-4-7/h3-6,8,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYRUYTSJOCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)
![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)


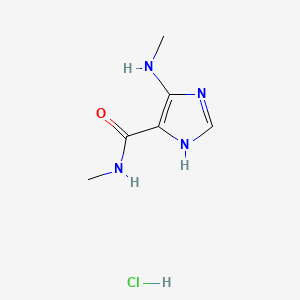
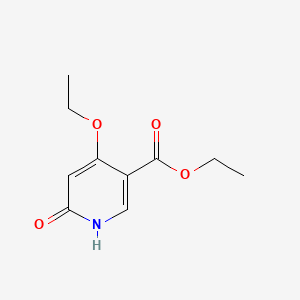

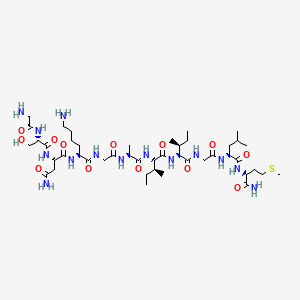

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)
